molecular formula C7H6BrNO B1276659 2-Bromobenzaldoxime CAS No. 34158-72-0

2-Bromobenzaldoxime

Cat. No. B1276659
CAS RN: 34158-72-0
M. Wt: 200.03 g/mol
InChI Key: PSIRFUPZHPEKAE-WEVVVXLNSA-N
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Description

2-Bromobenzaldoxime is a chemical compound that can be synthesized from benzaldehydes. It is an intermediate that can be used to produce various substituted 2-bromobenzaldehydes, which are valuable in the synthesis of other chemical entities. The synthesis of 2-bromobenzaldoxime involves a palladium-catalyzed ortho-bromination, with O-methyloxime serving as a directing group. This process is followed by a rapid deprotection step to yield the desired 2-bromobenzaldehydes with good overall yields .

Synthesis Analysis

The synthesis of 2-bromobenzaldoxime and its derivatives is a multi-step process that involves selective palladium-catalyzed C-H activation. This method provides a pathway to synthesize substituted 2-bromobenzaldehydes, which are useful precursors in the synthesis of various heterocyclic compounds such as 1-aryl-1H-indazoles . The synthesis of these compounds is facilitated by the reaction of 2-bromobenzaldehydes with arylhydrazines in the presence of palladium catalysts and phosphorus chelating ligands .

Molecular Structure Analysis

The molecular structure of compounds related to 2-bromobenzaldoxime, such as the p-bromobenzoate of benzil α-monoxime, has been confirmed through X-ray crystallography. This analysis has provided insights into the configuration and the intermolecular interactions that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

2-Bromobenzaldoxime and its derivatives participate in various chemical reactions. For instance, 2-bromobenzaldehydes can react with primary amines under carbon monoxide to yield 3-(alkylamino)isoindolin-1-ones . Additionally, 2-bromobenzaldehydes are key intermediates in the synthesis of bromobenzaldehyde derivatives of α-benzilmonoxime hydrazone, which have been evaluated for their mutagenic potential .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromobenzaldoxime derivatives can be characterized using various spectroscopic techniques such as NMR and FT-IR. These properties are crucial for understanding the reactivity and potential applications of these compounds. For example, the lipophilicity of hydrazide-hydrazones derived from bromobenzaldehydes can be determined using RP-HPTLC chromatography, which is important for assessing their biological activity . Additionally, the antimicrobial activity of N-bromoamido-2-aminobenzothiazoles synthesized from 2-bromobenzaldehydes has been evaluated, demonstrating the potential of these compounds in the development of new antimicrobial agents .

Scientific Research Applications

  • Summary of the Application : 2-Bromobenzaldoxime is used in the cyanide-free synthesis of aromatic nitriles from aldoximes . Aromatic nitriles are important structural motifs frequently found in pharmaceutical drugs .
  • Methods of Application or Experimental Procedures : The dehydration of aldoximes provides a convenient approach for synthesizing nitriles with water as the only by-product . This is partly attributed to the readily available aldoximes by condensation of hydroxylamine with aldehydes . In this study, a novel heme-containing aldoxime dehydratase (OxdF1) from Pseudomonas putida F1 was cloned and functionally expressed in Escherichia coli BL21 . The optimum reaction pH and temperature of recombinant OxdF1 were 7.0 and 35 °C, respectively .
  • Results or Outcomes : OxdF1 can efficiently dehydrate aromatic and heterocyclic aldoximes to nitriles, such as 2-bromobenzaldoxime, 2-chloro-6-fluorobenzaldoxime, thiophene-2-carboxaldoxime, and pyridine-3-aldoxime . Therefore, the recombinant OxdF1 shows a potential application in the cyanide-free synthesis of aromatic nitriles .

Safety And Hazards

The safety information for 2-Bromobenzaldoxime includes several precautionary statements. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. Use is advised only outdoors or in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

(NE)-N-[(2-bromophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIRFUPZHPEKAE-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromobenzaldoxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Z Chen, F Mao, H Zheng, Q Xiao, Z Ding… - Enzyme and Microbial …, 2021 - Elsevier
… OxdF1 can efficiently dehydrate aromatic and heterocyclic aldoximes to nitriles, such as 2-bromobenzaldoxime, 2-chloro-6-fluorobenzaldoxime, thiophene-2-carboxaldoxime, and …
Number of citations: 8 www.sciencedirect.com
VV Sharutin, OK Sharutina, AN Efremov - Russian Journal of Coordination …, 2017 - Springer
… bis(2-nitrobenzaldoximate) (VI) are synthesized by the reactions of tris(paratolyl)-, tris(3-fluorophenyl)-, and tris(4-fluorophenyl)antimony with 2-oxy-, 2-nitro-, and 2-bromobenzaldoxime …
Number of citations: 5 link.springer.com
W Jang, SE Kim, CM Yang, S Yoon, M Park… - Catalysis …, 2015 - Elsevier
… Although 4-bromobenzaldoxime and 3-bromobenzaldoxime displayed good yields for conversion of aldoximes to amides (5a and 5f), the ortho-substituted 2-bromobenzaldoxime …
Number of citations: 12 www.sciencedirect.com
M Kim, J Lee, HY Lee, S Chang - Advanced Synthesis & …, 2009 - Wiley Online Library
… In addition, steric congestion around the reacting site gave significantly lower yields (eg, 9% from 2-bromobenzaldoxime). During the course of our subsequent studies, we unexpectedly …
Number of citations: 101 onlinelibrary.wiley.com
PM Bendale, BM Khadilkar - Tetrahedron letters, 1998 - Elsevier
Silica supported chromium trioxide was found to be an efficient reagent for the oxidative cleavage of oximes to the corresponding aldehydes and ketones in “dry media”, under …
Number of citations: 55 www.sciencedirect.com
VV Sharutin, OK Sharutina, DM Gabitova… - Russian Journal of …, 2017 - Springer
… We established that the reactions of triphenylantimony with 2-nitrobenzaldoxime, 3-nitrobenzaldoxime, 2-bromobenzaldoxime, 3-bromobenzaldoxime, and 5-nitrofurfuraldoxime in the …
Number of citations: 5 link.springer.com
SFA Cavalcante, DAS Kitagawa, RB Rodrigues… - Chemico-Biological …, 2019 - Elsevier
Casualties caused by nerve agents, potent acetylcholinesterase inhibitors, have attracted attention from media recently. Poisoning with these chemicals may be fatal if not correctly …
Number of citations: 8 www.sciencedirect.com
M Hinzmann, H Yavuzer, M Bittmann, H Gröger - Chem Catalysis, 2023 - cell.com
… Synthesis of 2-bromobenzaldoxime … Synthesis of 2-bromobenzaldoxime 5o … Workup yielded to 2-bromobenzaldoxime 5o as colorless solid. …
Number of citations: 1 www.cell.com
M Hinzmann, H Yavuzer, A Hinzmann, H Gröger - Journal of Biotechnology, 2023 - Elsevier
… This enzyme can efficiently catalyze the dehydration from 2-bromobenzaldoxime and 2-chloro-6-fluorobenzaldoxime (Chen et al., 2021). Besides the challenging aromatic aldoximes, …
Number of citations: 1 www.sciencedirect.com
BM Khadilkar, VR Madyar - 2002 - nopr.niscpr.res.in
We report here an efficient and convenient method for solvent free 'dry' state conversion of oximes to corresponding carbonyl compounds using silica supported MnO 2 , under …
Number of citations: 5 nopr.niscpr.res.in

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